molecular formula C22H17N3O3 B2892638 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-03-6

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2892638
CAS No.: 477555-03-6
M. Wt: 371.396
InChI Key: VWMDOCOAWGHKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a benzodioxine ring. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its chemical structure for improved properties, and detailed studies of its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by cyclization and functional group modifications. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar but scaled up to ensure high yield and purity. These methods often involve continuous flow reactors and automated systems to maintain precise reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(14-9-10-19-20(13-14)28-12-11-27-19)25-16-6-2-1-5-15(16)21-23-17-7-3-4-8-18(17)24-21/h1-10,13H,11-12H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMDOCOAWGHKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.